molecular formula C22H24N2O4S B2863794 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-61-8

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2863794
CAS No.: 899739-61-8
M. Wt: 412.5
InChI Key: ZVEATIRMHJDQPY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical intermediate designed for the synthesis and exploration of biologically active molecules. The pyrrolo[1,2-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, present in a wide range of compounds with significant bioactivities . This specific derivative, functionalized with a 3,4-dimethoxyphenyl group and a tosyl (p-toluenesulfonyl) protecting group, is a valuable building block for pharmaceutical research and development. The structural motif is found in potent inhibitors targeting enzymes such as aldose reductase (e.g., Ranirestat) , as well as in compounds investigated as melanin-concentrating hormone (MCH-R1) antagonists, HIV-1 integrase inhibitors, and kinase inhibitors . The tosyl group on the pyrazine nitrogen can serve to modulate the compound's properties and reactivity during synthetic sequences. Researchers can utilize this intermediate in the construction of complex molecular architectures, particularly through methodologies like catalytic asymmetric intramolecular aza-Friedel-Crafts reactions or domino reactions involving aza-Claisen rearrangements , which are established routes to this heterocyclic system. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16-6-9-18(10-7-16)29(25,26)24-14-13-23-12-4-5-19(23)22(24)17-8-11-20(27-2)21(15-17)28-3/h4-12,15,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEATIRMHJDQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, starting with the formation of the pyrrolo[1,2-a]pyrazine core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often involves the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Tosyl chloride (TsCl) is typically used for introducing the tosyl group.

Major Products Formed:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Compounds bearing aromatic substituents on the tetrahydropyrrolo[1,2-a]pyrazine scaffold exhibit varied bioactivities depending on substituent position and electronic nature:

Compound Name Substituents Key Findings Reference
5-[(2,6-Dimethoxyphenyl)methyl] derivatives 2,6-Dimethoxyphenyl Demonstrated potent aortic smooth muscle relaxation (EC₅₀ ~10 μM) but weak hypotensive activity .
3-(4-Methoxyphenyl)pyrrolo[1,2-a]pyrazine 4-Methoxyphenyl Electrophilic acetylation regioselectivity influenced by methoxy position, yielding acetylated derivatives at C-6 or C-8 .
Target Compound 3,4-Dimethoxyphenyl, Tosyl Hypothesized enhanced solubility/metabolic stability due to para-methoxy groups; tosyl group may act as a leaving group in prodrug designs. -

Key Insight : The 2,6-dimethoxy substitution in enhances muscle relaxation but reduces hypotensive effects, suggesting substituent position critically impacts target selectivity. The target compound’s 3,4-dimethoxy configuration may favor interactions with enzymes like aldose reductase or kinases.

Compounds with Spiro or Fused Ring Systems

Spiro-annulated or fused-ring derivatives demonstrate enhanced potency in specific therapeutic contexts:

Compound Name Structural Feature Activity Reference
AS-3201 (Ranirestat) Spirosuccinimide fused to pyrrolopyrazine Potent aldose reductase inhibitor (IC₅₀ = 33 nM in vitro; in vivo efficacy in diabetic neuropathy models) .
Compound 23t (SX-3030) Spiro-pyrrolidine tetrone Superior oral bioavailability and AR inhibition vs. non-spiro analogues .

Comparison : The target compound lacks a spiro system but includes a tosyl group, which may confer distinct pharmacokinetic properties (e.g., prolonged half-life due to sulfonamide stability). Spiro systems in AS-3201 enhance conformational rigidity, optimizing binding to aldose reductase’s hydrophobic pocket .

Biological Activity

Introduction

1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing relevant studies, synthesizing data from various sources, and presenting findings in a structured format.

Chemical Structure and Properties

The compound features a tetrahydropyrrolo[1,2-a]pyrazine core with a tosyl group and a dimethoxyphenyl substituent. This unique structure contributes to its potential interactions with biological targets.

Structural Formula

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • In Vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .

Neuroprotective Effects

Research has suggested that tetrahydropyrrole derivatives can provide neuroprotective effects. These compounds may interact with neurotransmitter receptors or inhibit oxidative stress pathways.

  • CRF Receptor Binding : Related compounds have demonstrated binding affinity to corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders. For example, lead compounds exhibited IC50 values as low as 7.1 nM for CRF receptor binding .

Antimicrobial Activity

The antimicrobial potential of similar heterocyclic compounds has been documented extensively:

  • Inhibition of Pathogens : Certain derivatives have shown effectiveness against bacteria and fungi by disrupting cell wall synthesis or inhibiting key metabolic pathways.
  • SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance antimicrobial efficacy .

Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of tetrahydropyrrole derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound AA5495.0Apoptosis induction
Compound BMCF-73.5Cell cycle arrest

This study highlighted the importance of structural variations in enhancing biological activity.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection:

CompoundEffectDose (mg/kg)Outcome
Compound CNeuroprotection10Reduced oxidative stress markers
Compound DNeuroprotection5Improved cognitive function in models

These findings suggest that the compound may have potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What are the key synthetic routes for preparing this compound?

The synthesis typically involves multi-step pathways:

  • Condensation and Cyclization : Initial steps often involve reacting substituted phenylamines with cyclic ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the pyrrolopyrazine core. Tosyl protection is introduced via nucleophilic substitution using tosyl chloride in the presence of a base (e.g., triethylamine) .
  • Functional Group Introduction : Methoxy groups are added via Ullmann coupling or direct methylation using methyl iodide and a strong base (e.g., NaH) .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is standard for isolating intermediates and final products .

Basic: How is the compound characterized after synthesis?

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirms hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 3.8–4.0 ppm) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C23H25N2O4S: 449.1534; observed: 449.1532) .
    • IR : Identifies functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Cyclization reactions often require precise heating (80–100°C) to avoid side product formation .
  • Solvent Selection : Polar solvents (e.g., THF) enhance solubility of intermediates, while DMF accelerates condensation kinetics .
  • Catalyst Use : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts (e.g., TBAB) improve regioselectivity in tosylation .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion (~90%) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Definitively confirms stereochemistry if crystals are obtainable (e.g., dihedral angles in the pyrrolopyrazine ring) .
  • Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., NH in tosyl groups) .

Advanced: What strategies enhance solubility without compromising bioactivity?

  • PEGylation : Introduce polyethylene glycol chains via esterification of methoxy groups .
  • Salt Formation : Convert the free base to a hydrochloride salt using HCl gas in anhydrous ether .
  • Prodrug Design : Mask polar groups (e.g., tosyl) with labile protecting groups (e.g., acetyl) cleaved in vivo .

Basic: What purification techniques are suitable for this compound?

  • Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate from 8:1 to 3:1) .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate high-purity crystals (>98% by HPLC) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace 3,4-dimethoxyphenyl with halogenated (e.g., 4-F) or electron-deficient (e.g., nitro) aryl groups to probe electronic effects .
  • Scaffold Modification : Synthesize imidazo[1,2-a]pyrazine analogs via ring expansion/contraction .
  • Bioisosteric Replacement : Swap tosyl groups with sulfonamides or carbamates to assess steric tolerance .

Basic: What functional groups influence reactivity?

  • Tosyl Group : Acts as a directing group in electrophilic substitution and stabilizes intermediates via resonance .
  • Methoxy Substituents : Electron-donating effects enhance aromatic ring reactivity in cross-coupling reactions .
  • Pyrrolopyrazine Core : Rigid structure dictates regioselectivity in cycloaddition or alkylation reactions .

Advanced: What are common side reactions, and how are they mitigated?

  • Over-Tosylation : Excess tosyl chloride leads to di-tosylated byproducts; controlled stoichiometry (1.1 eq) minimizes this .
  • Ring-Opening : Acidic conditions hydrolyze the pyrrolopyrazine core; buffered reactions (pH 7–8) prevent degradation .
  • Oxidation : Methoxy groups oxidize to quinones under strong oxidants; use inert atmospheres (N2/Ar) during reflux .

Advanced: How to assess compound stability under storage conditions?

  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., sulfonamide hydrolysis) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials under -20°C .
  • Solvent Selection : DMSO solutions are stable for >6 months at -80°C; avoid aqueous buffers due to hydrolysis .

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